

physical and chemical properties of 1-Palmitoyl-2-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Palmitoyl-2-linoleoyl-rac-glycerol**

Cat. No.: **B15552054**

[Get Quote](#)

An In-depth Technical Guide to 1-Palmitoyl-2-linoleoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-linoleoyl-rac-glycerol is a diacylglycerol (DAG) composed of a glycerol backbone with a palmitic acid molecule at the sn-1 position and a linoleic acid molecule at the sn-2 position. As a member of the diacylglycerol family, it is an important intermediate in lipid metabolism and a key signaling molecule in various cellular processes. This technical guide provides a comprehensive overview of the physical and chemical properties of **1-Palmitoyl-2-linoleoyl-rac-glycerol**, details on its characterization, and insights into its biological relevance, distinguishing it from its more extensively studied acetylated analog, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG).

Chemical and Physical Properties

The fundamental chemical and physical properties of **1-Palmitoyl-2-linoleoyl-rac-glycerol** are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

Property	Value	Reference
Molecular Formula	C ₃₇ H ₆₈ O ₅	[1] [2]
Molecular Weight	592.9 g/mol	[1] [2]
Appearance	Colorless Liquid	[3] [4]
Solubility	Chloroform: slightly soluble, DMF: 10 mg/ml, Ethanol: 12.5 mg/ml, PBS:Ethanol (1:1): 500 μg/ml.	[5]
Storage Temperature	-20°C	[3] [6]
Stability	≥ 2 years (under proper storage)	[5] [7]

Note: Experimental values for melting and boiling points are not readily available in the reviewed literature. The provided appearance as a "colorless liquid" suggests a low melting point.

Experimental Protocols

Detailed experimental protocols for the specific synthesis and characterization of **1-Palmitoyl-2-linoleoyl-rac-glycerol** are not extensively published. However, general methods for the analysis of diacylglycerols can be adapted.

Lipid Extraction

A common method for extracting lipids, including diacylglycerols, from biological samples is a modified Folch method.

Protocol:

- Homogenize the sample in a suitable buffer.
- Add a chloroform/methanol mixture (typically 2:1 v/v) to the homogenate and vortex thoroughly.

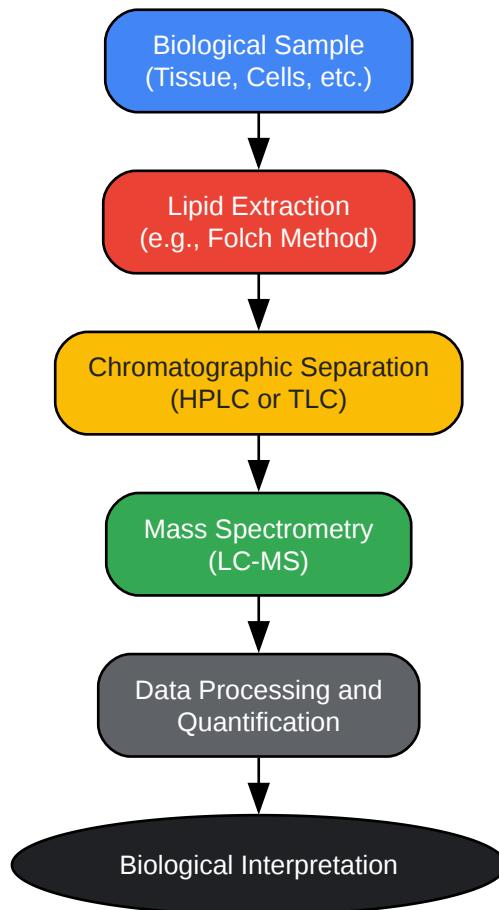
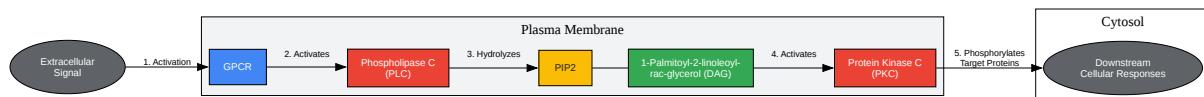
- Centrifuge the mixture to separate the phases.
- The lower organic phase, containing the lipids, is carefully collected.
- The solvent is evaporated under a stream of nitrogen to yield the lipid extract.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable method for the separation and quantification of diacylglycerol isomers.[\[8\]](#)

- Column: C18 reversed-phase column.
- Mobile Phase: An isocratic elution with acetonitrile is often effective.[\[8\]](#)
- Detection: UV detection at 205 nm can be used.[\[8\]](#)

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and quantification of diacylglycerols.[\[9\]](#) Electrospray ionization (ESI) is a commonly used ionization technique.



Thin-Layer Chromatography (TLC): TLC can be employed for the separation of diacylglycerols from other lipid classes. The separated lipids can then be visualized and quantified using various techniques, including spectrophotometry.[\[10\]](#)

Biological Significance and Signaling Pathways

Diacylglycerols are critical second messengers in a multitude of cellular signaling pathways. They are primarily known for their role in activating protein kinase C (PKC), which in turn regulates a wide array of cellular processes.[\[11\]](#)[\[12\]](#)

General Diacylglycerol Signaling

The generation of diacylglycerol at the cell membrane, often through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), initiates a signaling cascade.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol at Best Price, High Purity Chemical Supplier [nacchemical.com]
- 2. 1-Palmitoyl-2-linoleoyl-rac-glycerol | C37H68O5 | CID 54327406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Lipidomics Workflows | Thermo Fisher Scientific - US [thermofisher.com]
- 4. bocsci.com [bocsci.com]
- 5. 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol | CAS 2680-59-3 | Cayman Chemical | Biomol.com [biomol.com]
- 6. caymanchem.com [caymanchem.com]
- 7. A Novel Experimental Workflow to Determine the Impact of Storage Parameters on the Mass Spectrometric Profiling and Assessment of Representative Phosphatidylethanolamine Lipids in Mouse Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
- 11. Diacylglycerol pathway | PPTX [slideshare.net]
- 12. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of 1-Palmitoyl-2-linoleoyl-rac-glycerol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15552054#physical-and-chemical-properties-of-1-palmitoyl-2-linoleoyl-rac-glycerol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com